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molecular formula C16H16N2O3 B8469354 methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate

methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate

Cat. No. B8469354
M. Wt: 284.31 g/mol
InChI Key: WGBGOOXJQAFOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073892B2

Procedure details

PTSA (0.99 g; 5.77 mmol; 0.11 eq.) was added to a solution of 3-Ethynyl-1H-indazole-5-carboxylic acid methyl ester (10.1 g; 50.2 mmol; 1.0 eq.) and 3,4-dihydro-2H-pyran (10.5 mL; 116 mmol; 2.3 eq.) in DME (100 mL). The reaction mixture was refluxed for 3 h, then cooled and concentrated. The residue was redissolved in DCM and washed sequentially with NaHCO3 (sat) and NaCl (sat) solutions, dried over magnesium sulfate, filtered and concentrated. The crude was triturated with Et2O to give the title compound as a yellow solid
Name
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.[CH3:12][O:13][C:14]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][N:20]=[C:19]2[C:25]#[CH:26])=[O:15].[O:27]1[CH:32]=[CH:31][CH2:30][CH2:29][CH2:28]1>COCCOC>[C:25]([C:19]1[C:18]2[C:22](=[CH:23][CH:24]=[C:16]([C:14]([O:13][CH3:12])=[O:15])[CH:17]=2)[N:21]([CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32][O:27]2)[N:20]=1)#[CH:26]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
10.1 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NNC2=CC1)C#C
Name
Quantity
10.5 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM
WASH
Type
WASH
Details
washed sequentially with NaHCO3 (sat) and NaCl (sat) solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was triturated with Et2O

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=NN(C2=CC=C(C=C12)C(=O)OC)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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